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Compound of Interest

Compound Name:
4-(5-Ethyl-1,2,4-oxadiazol-3-

yl)benzoic Acid

Cat. No.: B1593100 Get Quote

An In-depth Technical Guide to 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Abstract
This technical guide provides a comprehensive overview of 4-(5-ethyl-1,2,4-oxadiazol-3-
yl)benzoic acid, a heterocyclic compound of significant interest to the fields of medicinal

chemistry and materials science. The 1,2,4-oxadiazole moiety is a recognized bioisostere for

esters and amides and is a key scaffold in numerous biologically active molecules.[1] This

document details the fundamental physicochemical properties of the title compound, including

its molecular weight and structure. Furthermore, it outlines a robust and efficient synthesis

protocol, methods for spectroscopic characterization, and discusses its potential applications

as a versatile building block in drug discovery and development. This guide is intended for

researchers, chemists, and drug development professionals seeking detailed, actionable

information on this compound.

Introduction to 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms, one

oxygen atom, and two carbon atoms. This scaffold has garnered substantial attention in

pharmaceutical research due to its metabolic stability and its ability to participate in hydrogen

bonding, making it a valuable component in the design of therapeutic agents.[1] Derivatives of

1,2,4-oxadiazole have demonstrated a wide array of biological activities, including anticancer,

anti-inflammatory, antiviral, analgesic, and antibacterial properties.[1] The compound 4-(5-
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ethyl-1,2,4-oxadiazol-3-yl)benzoic acid incorporates this privileged scaffold with a benzoic

acid functional group, opening avenues for its use as a molecular building block for creating

extensive compound libraries through modification of the carboxylic acid moiety.

Physicochemical and Structural Properties
The fundamental properties of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid are critical for its

application in experimental settings. These properties determine its solubility, reactivity, and

suitability for various biological and chemical assays. While experimental data for this specific

isomer is not widely published, the properties can be reliably calculated based on its structure

and compared to its close isomers.[2]

Data Summary Table
Property Value Source

IUPAC Name
4-(5-Ethyl-1,2,4-oxadiazol-3-

yl)benzoic acid
-

Molecular Formula C₁₁H₁₀N₂O₃ [2]

Molecular Weight 218.21 g/mol [2]

Exact Mass 218.0691 u [2]

Isomer CAS Number 859155-81-0 (for 3-yl isomer) [2]

Calculated XLogP3 2.76 (for 3-yl isomer) [2]

Topological Polar Surface Area 76.2 Å² (for 3-yl isomer) [2]

Calculated Boiling Point
431.8 ± 47.0 °C at 760 mmHg

(for 3-yl isomer)
[2]

Calculated Density
1.3 ± 0.1 g/cm³ (for 3-yl

isomer)
[2]

Chemical Structure
The molecular structure consists of a central benzoic acid moiety substituted at the 4-position

with a 5-ethyl-1,2,4-oxadiazole ring.
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Starting Material:
3-(p-tolyl)-5-ethyl-1,2,4-oxadiazole

Reaction Vessel
Heat to 95°C

Feed Air

Reagents:
Co(OAc)₂, NaBr

Glacial Acetic Acid

Maintain at 95°C
for 11 hours

Cool to ~20°C

Precipitate Forms

Filter Precipitate

Final Product:
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of the title compound via catalytic oxidation.

Spectroscopic Characterization
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To confirm the identity and purity of the synthesized 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic
acid, a suite of spectroscopic techniques should be employed. Based on the structure, the

following spectral features are anticipated:

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals

corresponding to the different types of protons. The aromatic protons on the benzoic acid

ring will likely appear as two doublets in the downfield region (δ 7.5-8.5 ppm). The ethyl

group will present as a quartet for the methylene (-CH₂-) protons (around δ 2.8-3.0 ppm) and

a triplet for the methyl (-CH₃) protons (around δ 1.3-1.5 ppm). The acidic proton of the

carboxyl group will appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm),

which can be confirmed by a D₂O exchange experiment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all

11 unique carbon atoms. Key signals would include the carbonyl carbon of the carboxylic

acid (~165-170 ppm), carbons of the oxadiazole ring (~160-175 ppm), and the aromatic

carbons (~125-140 ppm), in addition to the two signals for the ethyl group in the aliphatic

region.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion

mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 217.06. In

positive ion mode, a peak for the protonated molecule [M+H]⁺ at m/z 219.08 would be

expected.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch

from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=N

stretching from the oxadiazole ring (~1600 cm⁻¹), and C-O stretching bands.

Potential Applications in Research and
Development
The unique structural combination of a stable heterocyclic ring and a reactive carboxylic acid

handle makes 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid a highly valuable intermediate for

drug discovery and materials science.

Drug Discovery
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The title compound is an ideal scaffold for generating libraries of novel chemical entities for

high-throughput screening. The carboxylic acid group serves as a versatile anchor point for

amide coupling reactions, allowing for the introduction of diverse chemical functionalities to

explore structure-activity relationships (SAR).

As a Scaffold: The core structure can be used to develop inhibitors for various enzymes,

such as kinases or proteases, where the benzoic acid can interact with basic residues in an

active site and the oxadiazole can form key hydrogen bonds. [3]* Bioisosterism: The 1,2,4-

oxadiazole ring is a well-known bioisostere of ester and amide groups, providing improved

metabolic stability and pharmacokinetic properties compared to its acyclic counterparts. [1]*

Therapeutic Areas: Given the broad bioactivity of 1,2,4-oxadiazoles, derivatives of this

compound could be investigated as potential anticancer, anti-inflammatory, or antimicrobial

agents. [1][4]

Diagram of Application in SAR Studies

Core Scaffold

Modification Sites

Generated Library for SAR
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Caption: Role as a scaffold for Structure-Activity Relationship (SAR) studies.

Conclusion
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4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound with significant potential,

underpinned by its molecular weight of 218.21 g/mol and its versatile chemical structure. The

presence of the proven 1,2,4-oxadiazole pharmacophore combined with a modifiable benzoic

acid group makes it an attractive starting point for the synthesis of novel therapeutic agents

and functional materials. The efficient, high-yield synthesis protocol further enhances its utility

for researchers. This guide provides the foundational knowledge required for scientists to

incorporate this valuable chemical entity into their research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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